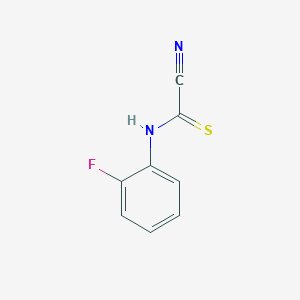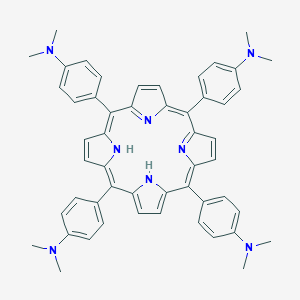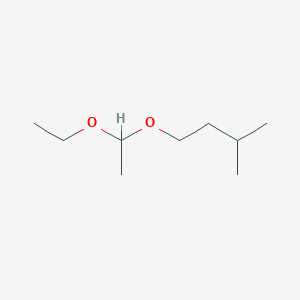
1-(1-Ethoxyethoxy)-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethoxyethoxy)-3-methylbutane is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. This compound is also known as tert-amyl ethyl ether and is a colorless liquid with a faint odor.
作用機序
The mechanism of action of 1-(1-Ethoxyethoxy)-3-methylbutane is not well understood. However, it is known to act as a non-polar solvent, which allows it to dissolve non-polar compounds. It is also known to have a low boiling point and low viscosity, which makes it an ideal solvent for certain chemical reactions.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 1-(1-Ethoxyethoxy)-3-methylbutane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on the human body when used in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 1-(1-Ethoxyethoxy)-3-methylbutane in laboratory experiments is its ability to dissolve non-polar compounds. This makes it an ideal solvent for certain chemical reactions. Additionally, it has a low boiling point and low viscosity, which makes it easy to handle in the laboratory.
However, there are also some limitations to using 1-(1-Ethoxyethoxy)-3-methylbutane in laboratory experiments. It is not a polar solvent, which means that it cannot dissolve polar compounds. Additionally, it has a relatively low flash point, which means that it can be flammable and must be handled with care.
将来の方向性
There are several future directions for research on 1-(1-Ethoxyethoxy)-3-methylbutane. One area of interest is its potential use as a fuel additive. It has been shown to improve the performance of gasoline engines and reduce emissions. Another area of interest is its potential use as a solvent for the extraction of natural products. It has been shown to be an effective extractant for certain compounds, and further research could lead to the development of new drugs and therapies.
Conclusion:
1-(1-Ethoxyethoxy)-3-methylbutane is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. It is a non-polar solvent that is commonly used in laboratory experiments. While there is limited information on its biochemical and physiological effects, it is considered to be a relatively safe compound with low toxicity. Future research on this compound could lead to the development of new drugs, therapies, and fuel additives.
合成法
The synthesis of 1-(1-Ethoxyethoxy)-3-methylbutane involves the reaction of tert-amyl alcohol with ethyl chloride in the presence of a strong acid catalyst. This reaction results in the formation of tert-amyl ethyl ether and hydrogen chloride gas. The reaction can be represented by the following equation:
C5H12OH + C2H5Cl → C8H18O + HCl
科学的研究の応用
1-(1-Ethoxyethoxy)-3-methylbutane has been used in various scientific research applications. It is commonly used as a solvent for organic compounds and as an extractant for natural products. It has also been used as a fuel additive and a component in paint strippers. Additionally, it has been used as a reference compound in gas chromatography.
特性
CAS番号 |
13442-90-5 |
|---|---|
製品名 |
1-(1-Ethoxyethoxy)-3-methylbutane |
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
1-(1-ethoxyethoxy)-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-5-10-9(4)11-7-6-8(2)3/h8-9H,5-7H2,1-4H3 |
InChIキー |
RGNYZOOSNYMRQE-UHFFFAOYSA-N |
SMILES |
CCOC(C)OCCC(C)C |
正規SMILES |
CCOC(C)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



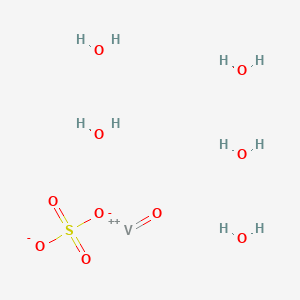
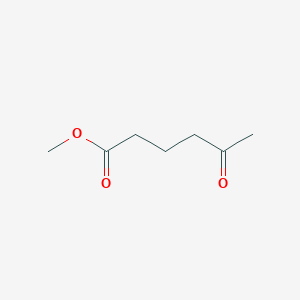
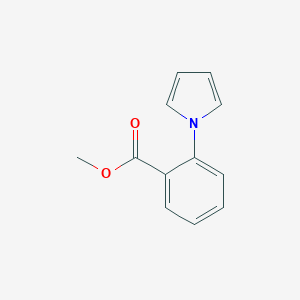
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
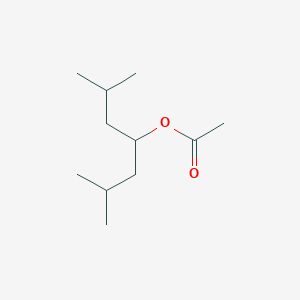

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
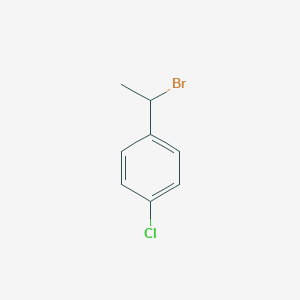
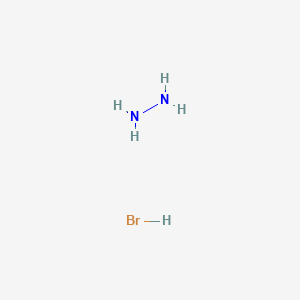
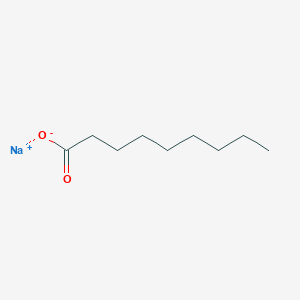
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
